Ethyl 7-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 7-hydroxyquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring. The presence of a hydroxyl group at the 7th position and an ethyl ester group at the 3rd position of the quinoline ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-hydroxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents used in industrial processes are selected based on their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 7-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 7-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position can form hydrogen bonds with biological molecules, influencing their activity. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the compound may inhibit specific enzymes involved in disease pathways, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 7-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
Quinoline-3-carboxylic acid: Lacks the ethyl ester group, resulting in different chemical properties and reactivity.
7-Bromo-4-hydroxyquinoline-3-carboxylate:
The unique combination of the hydroxyl group and ethyl ester group in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-hydroxyquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-3-4-10(14)6-11(8)13-7-9/h3-7,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKWZHREHOEEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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